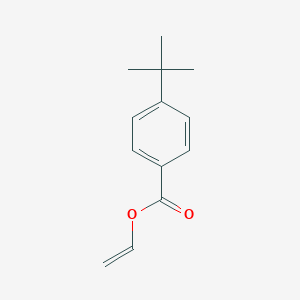

4-tert-Butylbenzoic Acid Vinyl Ester

Description

Evolution of Vinyl Ester Chemistry in Polymer Science

The history of vinyl esters in polymer science is rich and marked by continuous innovation. Initially, the polymerization of vinyl esters was predominantly carried out using free-radical polymerization techniques. While effective in producing a variety of polymers, these methods offered limited control over the polymer architecture, such as molecular weight and polydispersity. mdpi.com A significant leap forward came with the advent of reversible-deactivation radical polymerization (RDRP) techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com These advanced methods have enabled the synthesis of well-defined poly(vinyl ester)s with complex architectures, opening new avenues for the creation of materials with precisely controlled properties. mdpi.com The ability to tailor polymer structures at the molecular level has been instrumental in expanding the applications of vinyl ester-based materials into more technologically demanding areas.

Significance of Aromatic Vinyl Esters in Contemporary Polymer Systems

Among the diverse family of vinyl esters, aromatic vinyl esters hold a special place in contemporary polymer research. The incorporation of an aromatic ring into the monomer structure imparts a unique combination of properties to the resulting polymer, including enhanced thermal stability, improved mechanical strength, and specific optical and electronic characteristics. Polar aromatic vinyl polymers are particularly noteworthy for their good heat resistance and potential applications in areas requiring high-performance materials. researchgate.net The stereoselective polymerization of aromatic polar vinyl monomers has become a significant area of research, as the stereochemistry of the polymer chain profoundly influences its physical properties. researchgate.net These characteristics make aromatic vinyl ester-based polymers highly desirable for applications in advanced composites, electronic materials, and specialty coatings where durability and performance under harsh conditions are paramount.

Problem Statement: Research Gaps in the Academic Understanding of 4-tert-Butylbenzoic Acid Vinyl Ester

Despite the broad interest in aromatic vinyl esters, a thorough review of the existing academic literature reveals a significant research gap concerning a specific and potentially valuable monomer: this compound. While its precursor, 4-tert-butylbenzoic acid, is a well-known compound used in various industrial applications, including as a modifier for alkyd resins and a PVC heat stabilizer, its vinyl ester derivative remains largely unexplored in scholarly research. The majority of available information on this compound is confined to chemical supplier databases and patents, with a conspicuous absence of in-depth academic studies on its synthesis, polymerization, and material properties. This lack of fundamental research hinders the potential development and application of polymers derived from this promising monomer.

Research Objectives and Scope for Investigations of this compound

To address the identified research gap, a comprehensive investigation into this compound is warranted. The primary objectives of such research should encompass:

Synthesis and Characterization: Development and optimization of synthetic routes for the high-purity production of this compound. Thorough characterization of the monomer using modern analytical techniques is essential.

Polymerization Studies: A systematic investigation of the polymerization of this compound using various techniques, including both conventional free-radical and controlled radical polymerization methods. This would involve determining key polymerization parameters and understanding the polymerization kinetics.

Material Properties Analysis: A detailed examination of the thermal, mechanical, and chemical properties of the resulting polymers. This would provide a fundamental understanding of the structure-property relationships.

Copolymerization and Functionalization: Exploration of the copolymerization of this compound with other monomers to tailor material properties. Additionally, post-polymerization modification could be investigated to introduce specific functionalities.

The scope of this research would be to establish a foundational academic understanding of this compound as a viable monomer for the creation of novel polymeric materials.

Potential Academic Contributions of Comprehensive Research on this compound

In-depth research into this compound has the potential to make significant contributions to the field of polymer science. The bulky tert-butyl group is anticipated to impart unique properties to the resulting polymers, such as increased solubility in nonpolar solvents, enhanced thermal stability, and a higher glass transition temperature. A systematic study of this monomer would not only expand the library of available functional monomers but also provide valuable insights into the influence of sterically hindered aromatic groups on polymerization behavior and material properties. The findings from such research could pave the way for the development of new high-performance polymers with potential applications in areas such as advanced coatings, high-strength adhesives, and novel composite materials. Furthermore, a thorough academic investigation would bridge the existing knowledge gap and provide a solid foundation for future applied research and development in this area.

Structure

3D Structure

Properties

IUPAC Name |

ethenyl 4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHVSEPPILCZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29594-98-7 | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29594-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40165748 | |

| Record name | Vinyl 4-(1,1-dimethylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15484-80-7 | |

| Record name | Ethenyl 4-(1,1-dimethylethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15484-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl 4-(1,1-dimethylethyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015484807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl 4-(1,1-dimethylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl 4-(1,1-dimethylethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Tert Butylbenzoic Acid Vinyl Ester

Precursor Synthesis and Purification Strategies for 4-tert-Butylbenzoic Acid

The primary precursor for the target vinyl ester is 4-tert-butylbenzoic acid (p-tert-butylbenzoic acid, PTBBA). Its synthesis is a critical first step, with the oxidation of 4-tert-butyltoluene (B18130) being the most common industrial method.

The industrial production of 4-tert-butylbenzoic acid is predominantly achieved through the liquid-phase catalytic oxidation of 4-tert-butyltoluene. This process typically utilizes air or oxygen as the oxidant in the presence of a metal catalyst. researchgate.netgoogle.com Cobalt salts, such as cobalt acetylacetonate(II) or cobaltous diacetate, are frequently employed as catalysts. researchgate.netgoogle.com

The reaction is generally carried out in a bubbling reactor under atmospheric pressure. A proposed serial reaction mechanism involves the initial oxidation of the toluene (B28343) methyl group to an aldehyde, which is subsequently oxidized to the carboxylic acid. The process is often performed without a solvent, using the reactant 4-tert-butyltoluene itself as the reaction medium, which simplifies downstream processing. google.com

Research has shown that specific reaction conditions are crucial for high yield and conversion. For instance, using cobalt acetylacetonate(II) as a catalyst with air as the oxidant, a 4-tert-butyltoluene conversion of 54.9% and a 4-tert-butylbenzoic acid yield of 94.8% were achieved after 8 hours at 150 °C. researchgate.net Another study using cobaltous diacetate catalyst involved a two-temperature stage process: an initial phase at 150–155 °C for 0.25–2 hours, followed by a longer reaction period of over 5 hours at 135–145 °C to obtain the crude product. google.com

Table 1: Conditions for Catalytic Oxidation of 4-tert-Butyltoluene

| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| Cobalt acetylacetonate(II) | Air | 150 | 8 | 54.9 | 94.8 |

| Cobaltous diacetate | Oxygen-containing gas | 150-155 then 135-145 | >5.25 | Not specified | Not specified |

Beyond the direct oxidation of 4-tert-butyltoluene, alternative synthetic methodologies have been developed. A notable route starts from tert-butylbenzene (B1681246), which is a different and readily available starting material. globethesis.com This novel two-step process involves:

Friedel-Crafts Acylation: Tert-butylbenzene undergoes a Friedel-Crafts acylation reaction with 2-chloroacetyl chloride using aluminum chloride as a catalyst. This reaction forms the intermediate 1-(4-tert-butylphenyl)-2-chloroethanone. globethesis.com

Haloform Reaction: The resulting ketone intermediate is then subjected to a haloform reaction using sodium hypochlorite (B82951) solution. A phase-transfer catalyst, such as benzalkonium bromide, is used to facilitate the reaction, which oxidizes the acetyl group to a carboxylate, yielding 4-tert-butylbenzoic acid upon workup. globethesis.com

Optimizing reaction parameters is essential for maximizing the efficiency of 4-tert-butylbenzoic acid synthesis. For the liquid-phase oxidation of 4-tert-butyltoluene, key parameters include reaction temperature, catalyst concentration, and air flow rate.

In a system using a cobalt acetylacetonate(II) catalyst, the optimal conditions were determined to be a reaction temperature of 150 °C, an air flow rate of 150 mL/min, and a mass fraction of cobalt catalyst at 0.003%. researchgate.net Another process utilizing cobaltous diacetate found an optimal catalyst loading to be between 0.1% and 1.0% of the 4-tert-butyltoluene weight. google.com This process also optimized the temperature profile, initiating the reaction at a higher temperature (150–155 °C) to trigger the oxidation, then lowering it (135–145 °C) for the remainder of the reaction to control selectivity and product formation. google.com

For the alternative route via Friedel-Crafts acylation, optimization led to the following conditions:

Acylation Step: Reaction of tert-butylbenzene with 2-chloroacetyl chloride at 100 °C for 8 hours. globethesis.com

Haloform Step: Reaction of the intermediate with sodium hypochlorite solution at 90 °C for 8 hours. globethesis.com

These optimizations are critical for achieving high yields and purity, making the processes viable for larger-scale production.

Table 2: Optimized Parameters for 4-tert-Butylbenzoic Acid Synthesis Routes

| Synthesis Route | Step | Key Parameters | Optimal Conditions | Reported Yield |

|---|---|---|---|---|

| Oxidation | Oxidation | Temperature, Catalyst Conc. | 150 °C, 0.003% Co | 94.8% (Product Yield) |

| Friedel-Crafts | Acylation | Temperature, Time | 100 °C, 8 h | 85.6% (Intermediate) |

Esterification Reactions for Vinyl Ester Formation

The conversion of 4-tert-butylbenzoic acid to its vinyl ester is accomplished through a transvinylation reaction, a process that transfers a vinyl group from a donor molecule, most commonly vinyl acetate (B1210297).

Transvinylation is an equilibrium-controlled reaction where the vinyl group of vinyl acetate is exchanged with the proton of a carboxylic acid, forming the desired vinyl ester and acetic acid. researchgate.net The reaction is catalyzed by transition metal complexes. mdpi.comtaylorfrancis.com The use of vinyl acetate as the vinyl source is advantageous because it is readily available and can also serve as the reaction solvent when used in excess. mdpi.com

The general procedure involves heating the carboxylic acid (4-tert-butylbenzoic acid) with vinyl acetate in the presence of a suitable catalyst. nih.gov The reaction is reversible, and to drive it towards the product, an excess of vinyl acetate is often used.

The choice of catalyst is paramount for achieving high efficiency and selectivity in transvinylation reactions. Academic research has primarily focused on complexes of palladium and ruthenium, with other transition metals also being explored.

Palladium Catalysts: Palladium(II) salts, particularly palladium acetate, are highly effective catalysts for transvinylation. researchgate.netmdpi.com The catalytic activity and stability can be enhanced by complexing the palladium salt with bidentate ligands, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl. google.com These ligands prevent the reduction of Pd(II) to inactive metallic palladium. researchgate.net The proposed mechanism for palladium-catalyzed transvinylation involves the coordination of vinyl acetate to the palladium center, followed by a nucleophilic attack of the carboxylic acid on the activated double bond (oxypalladation). This is considered the rate-determining step. A subsequent deoxypalladation step releases the vinyl ester product and regenerates the palladium acetate catalyst. mdpi.com

Ruthenium Catalysts: Ruthenium complexes have emerged as a compelling alternative to palladium, offering benefits such as lower toxicity and high functional group tolerance. nih.gov Grubbs-type catalysts, well-known for their role in olefin metathesis, have been shown to possess dual activity, effectively catalyzing transvinylation reactions. nih.gov The reaction is typically conducted by heating the carboxylic acid and vinyl acetate in an anhydrous solvent like toluene with a catalytic amount (e.g., 5 mol %) of the ruthenium complex. nih.gov Other ruthenium complexes, including those with phosphanoarene ligands, have also been developed, demonstrating excellent selectivity for the desired vinyl ester product. researchgate.net

Rhenium Catalysts: While various transition metals including rhodium and iridium have been studied for transvinylation and related reactions, detailed academic literature on the specific use of rhenium catalysts for the transvinylation of carboxylic acids with vinyl acetate is less common. mdpi.comresearchgate.net Research on rhenium catalysis has often focused on different transformations, such as the generation of rhenium vinylcarbenoids from propargyl ethers for use in cross-coupling reactions, which follows a distinct mechanistic pathway from transvinylation. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Role |

|---|---|---|

| 4-tert-Butylbenzoic Acid Vinyl Ester | Vinyl 4-tert-butylbenzoate | Target Product |

| 4-tert-Butylbenzoic Acid | p-tert-Butylbenzoic acid; PTBBA | Precursor |

| 4-tert-Butyltoluene | p-tert-Butyltoluene | Starting Material |

| Vinyl Acetate | - | Reagent (Vinyl Source) |

| tert-Butylbenzene | - | Starting Material (Alternative Route) |

| 2-Chloroacetyl chloride | - | Reagent (Alternative Route) |

| 1-(4-tert-butylphenyl)-2-chloroethanone | - | Intermediate (Alternative Route) |

| Cobalt acetylacetonate(II) | Co(acac)2 | Catalyst |

| Cobaltous diacetate | Cobalt(II) acetate | Catalyst |

| Aluminum chloride | AlCl3 | Catalyst |

| Sodium hypochlorite | - | Reagent (Alternative Route) |

| Benzalkonium bromide | - | Phase-Transfer Catalyst |

| Palladium acetate | Pd(OAc)2 | Catalyst |

| 1,10-Phenanthroline | - | Ligand |

| Ruthenium complexes (e.g., Grubbs catalyst) | - | Catalyst |

| Toluene | - | Solvent |

Vinyl Acetate Transvinylation for this compound Synthesis

Influence of Reaction Conditions on Yield and Selectivity

The efficiency and outcome of the synthesis of this compound are highly dependent on the specific reaction conditions employed. Factors such as temperature, catalyst type and concentration, solvent, and the nature of the vinyl source play a critical role in determining the reaction rate, yield, and the selectivity towards the desired product.

For direct vinylation reactions involving acetylene (B1199291), the reaction temperature is a crucial parameter, with typical ranges falling between 100°C and 180°C. google.com In transvinylation reactions using homogeneous catalysts like palladium acetate, the catalyst concentration, often measured in parts per million (ppm), directly impacts the conversion rate. google.com Furthermore, the activity of these catalysts can be significantly enhanced by the addition of specific ligands, such as bidentate aryl N-containing ligands, and the use of strong acid promoters. google.comtaylorfrancis.com In ruthenium-catalyzed systems, the addition of a base can be used to control the regioselectivity of the addition of the carboxylic acid to an alkyne. rsc.org Studies on the synthesis of related vinyl esters have shown that these reactions often follow first-order kinetics, with the activation energy being a key determinant of the reaction rate at different temperatures. researchgate.net

Table 1: Influence of Reaction Parameters on Vinylation Reactions

| Parameter | Influence on Reaction | Typical Range/Condition | Source(s) |

|---|---|---|---|

| Temperature | Affects reaction rate and catalyst stability. | 100 - 180 °C (Direct Vinylation) | google.com |

| Catalyst Conc. | Directly impacts conversion efficiency. | 150 - 2325 ppm (Pd-catalyzed Transvinylation) | google.com |

| Ligands | Stabilizes and modifies catalyst activity. | Bidentate N-containing ligands (e.g., 2,2'-bipyridyl) | google.com |

| Promoters/Additives | Can enhance catalyst activity and control selectivity. | Strong acids (e.g., sulfonic acid) or bases (e.g., DMAP) | taylorfrancis.comrsc.org |

| Solvent | Influences solubility of reactants and catalyst. | Toluene, Tetrahydrofuran (THF), etc. | researchcommons.orgnih.gov |

Direct Vinylation of 4-tert-Butylbenzoic Acid

Direct vinylation involves the addition of a vinyl group directly to the carboxylic acid moiety of 4-tert-butylbenzoic acid, most commonly through a reaction with acetylene gas. This method is attractive due to its atom economy but can be challenging due to the explosive nature of acetylene, necessitating carefully controlled conditions. e3s-conferences.org The reaction is almost exclusively performed using a catalyst to facilitate the addition of the carboxylic acid across the acetylene triple bond. e3s-conferences.org

Heterogeneous catalysts are advantageous for direct vinylation as they allow for easier separation from the reaction mixture and potential for reuse. Supported metal catalysts are commonly employed for this process. For the vinylation of benzoic acids with acetylene, supported platinum catalysts have been shown to provide quantitative yields. google.com Other metals, including ruthenium, palladium, and zinc, supported on materials like activated carbon or metal oxides (e.g., ceria), are also effective. google.comgoogle.comresearchgate.net For instance, ceria-supported ruthenium (Ru/CeO2) catalysts have been found to be effective for the addition of various carboxylic acids to terminal alkynes. researchgate.net

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under milder conditions. Various ruthenium complexes have been extensively studied for the catalytic addition of carboxylic acids to alkynes. acs.orgacs.org These reactions can exhibit high regioselectivity, yielding either the Markovnikov product (the geminal vinyl ester) or the anti-Markovnikov product (the E-enol ester), depending on the catalyst system and reaction conditions. researchgate.net The choice of ligands on the ruthenium center and the use of basic additives are key to controlling this selectivity. rsc.org

Alternative Esterification Approaches for Vinyl Ester Formation

Given the challenges associated with using acetylene, alternative methods for synthesizing vinyl esters are often preferred. The most prevalent alternative is transvinylation, which involves the transfer of a vinyl group from a readily available vinyl ester, such as vinyl acetate, to the carboxylic acid. e3s-conferences.orgmdpi.com

This reaction is typically catalyzed by transition metal complexes, with palladium and ruthenium compounds being the most common. taylorfrancis.commdpi.com For example, palladium acetate, often complexed with ligands like 2,2'-bipyridyl, is an effective catalyst for the transvinylation of carboxylic acids with vinyl acetate. google.commdpi.com Ruthenium complexes, such as those used in Grubbs-type catalysts for olefin metathesis, have also been shown to effectively catalyze the transvinylation of carboxylic acids. nih.gov One specific method for the synthesis of vinyl esters of aromatic carboxylic acids, including 4-tert-butylbenzoic acid, involves activating the carboxylic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) before reaction with vinyl acetate in the presence of a strong base like potassium tert-butylate. researchcommons.orge3s-conferences.org

Table 2: Overview of Catalytic Systems for Vinyl Ester Synthesis

| Synthesis Method | Catalyst Type | Catalyst Example | Vinyl Source | Source(s) |

|---|---|---|---|---|

| Direct Vinylation | Heterogeneous | Platinum on support | Acetylene | google.com |

| Direct Vinylation | Heterogeneous | Ru/CeO2 | Acetylene/Alkynes | researchgate.net |

| Direct Vinylation | Homogeneous | [Ru(CO)2(PR3)2(O2CR)2] | Alkynes | acs.org |

| Transvinylation | Homogeneous | Palladium Acetate + Ligand | Vinyl Acetate | google.commdpi.com |

| Transvinylation | Homogeneous | Grubbs 2nd Gen. Catalyst (Ru) | Vinyl Acetate | nih.gov |

| Transvinylation | Heterogeneous | Ruthenium on Carbon | Vinyl Acetate | google.com |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and developing new catalysts. The formation of vinyl esters through transition-metal catalysis generally proceeds via pathways involving organometallic intermediates and nucleophilic attack.

Advanced Spectroscopic and Analytical Characterization of 4 Tert Butylbenzoic Acid Vinyl Ester and Its Polymerized Forms

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural determination of organic molecules. For 4-tert-Butylbenzoic Acid Vinyl Ester, NMR provides definitive evidence of its molecular structure, enables the assessment of sample purity, and can be used to characterize its polymerized forms.

Proton (¹H) NMR for Structural Elucidation and Purity Assessment

Proton (¹H) NMR spectroscopy is instrumental in identifying the specific arrangement of hydrogen atoms within the this compound molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different proton environments: the vinyl group, the aromatic ring, and the tert-butyl group.

The vinyl group protons exhibit a characteristic splitting pattern known as an AMX system. The proton on the carbon double-bonded to the oxygen (the α-proton) typically appears as a doublet of doublets due to coupling with the two terminal (β-protons), which are cis and trans to the α-proton. The terminal protons themselves appear as distinct doublets of doublets.

The protons on the para-substituted benzene ring appear as two distinct doublets, characteristic of an AA'BB' system, due to their symmetric arrangement. The large singlet signal corresponds to the nine equivalent protons of the tert-butyl group, which is a hallmark of this substituent.

Purity assessment is achieved by integrating the signals. The ratio of the integrals for the vinyl, aromatic, and tert-butyl protons should correspond to the number of protons in each environment (1:2:2:9). The presence of unexpected signals may indicate impurities. Furthermore, during polymerization studies, ¹H NMR can be used to monitor the disappearance of the vinyl proton signals to determine monomer conversion.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| tert-Butyl (-C(CH₃)₃) | 1.34 | Singlet (s) | 9H |

| Vinyl (=CH₂, trans to OR) | 4.60 | Doublet of Doublets (dd) | 1H |

| Vinyl (=CH₂, cis to OR) | 4.92 | Doublet of Doublets (dd) | 1H |

| Aromatic (Ar-H, ortho to t-Bu) | 7.48 | Doublet (d) | 2H |

| Vinyl (-O-CH=) | 7.55 | Doublet of Doublets (dd) | 1H |

| Aromatic (Ar-H, ortho to C=O) | 8.02 | Doublet (d) | 2H |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. This allows for the confirmation of the total number of carbon atoms and their chemical environment.

The spectrum would show signals for the methyl and quaternary carbons of the tert-butyl group, the carbons of the aromatic ring (with the ipso-carbons, those attached to the ester and tert-butyl groups, having distinct shifts from the others), the carbonyl carbon of the ester, and the two carbons of the vinyl group. The carbonyl carbon is typically found significantly downfield (160-170 ppm), while the aliphatic carbons of the tert-butyl group are found upfield. oregonstate.eduscribd.com

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| tert-Butyl (CH₃) | 31.1 |

| tert-Butyl (Quaternary C) | 35.2 |

| Vinyl (=CH₂) | 98.0 |

| Aromatic (CH, ortho to t-Bu) | 125.6 |

| Aromatic (ipso-C, attached to C=O) | 126.5 |

| Aromatic (CH, ortho to C=O) | 129.8 |

| Vinyl (-O-CH=) | 141.2 |

| Aromatic (ipso-C, attached to t-Bu) | 157.5 |

| Ester Carbonyl (C=O) | 164.5 |

2D NMR Techniques (e.g., COSY, HSQC) for Complex Structure Confirmation

For unambiguous assignment of the ¹H and ¹³C NMR spectra, especially for complex polymers or to resolve overlapping signals, two-dimensional (2D) NMR techniques are employed. youtube.comhuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique correlates proton signals that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the three vinyl protons, confirming their connectivity. Cross-peaks would also appear between the adjacent aromatic protons, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu An HSQC experiment would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum. For example, it would show a correlation between the aromatic proton signals around 7.5-8.0 ppm and the aromatic carbon signals in the 125-130 ppm range, and a correlation between the tert-butyl proton signal at ~1.3 ppm and the methyl carbon signal at ~31 ppm. This is invaluable for confirming the assignments made from 1D spectra. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Characteristic Functional Groups

The FTIR spectrum of this compound provides a distinct fingerprint, confirming the presence of its key functional groups. researchgate.net The most prominent absorption bands are associated with the ester and vinyl moieties.

A strong, sharp peak typically appears in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. researchgate.net The presence of the vinyl group is confirmed by several peaks: a medium-intensity C=C stretching vibration around 1640 cm⁻¹ and C-H out-of-plane bending vibrations below 1000 cm⁻¹. The C-O stretching vibrations of the ester group typically appear as two bands in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range, while the C-H stretching of the tert-butyl group is seen just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -C(CH₃)₃ | 2870 - 2970 | Strong |

| C=O Stretch | Ester | 1720 - 1740 | Strong |

| C=C Stretch | Vinyl | ~1640 | Medium |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

| =C-H Bend (Out-of-plane) | Vinyl | 900 - 1000 | Strong |

Monitoring of Reaction Progress and Conversion

FTIR spectroscopy is a powerful tool for in-line or at-line monitoring of polymerization reactions involving this compound. scispace.comepa.gov The progress of the polymerization can be tracked by observing the change in the intensity of specific absorption bands over time.

During polymerization, the vinyl group of the monomer is consumed to form the saturated polymer backbone. This conversion can be monitored by measuring the decrease in the intensity of the characteristic vinyl C=C stretching peak at approximately 1640 cm⁻¹. researchwithrowan.com The rate of disappearance of this peak is directly proportional to the rate of monomer consumption. By comparing the peak's intensity to that of an internal standard peak that does not change during the reaction (e.g., the carbonyl C=O stretch at ~1730 cm⁻¹ or an aromatic ring vibration), the fractional conversion of the monomer can be quantified in real-time. researchgate.net This method allows for detailed kinetic studies of the polymerization process. researchwithrowan.com

Analysis of Curing Behavior and Crosslinking

The curing process of vinyl ester resins, including those derived from this compound, involves a free-radical polymerization mechanism that transforms the liquid monomer into a solid, crosslinked thermoset polymer. dtic.milua.es The analysis of this transformation is critical for understanding the material's final properties. Techniques such as Differential Scanning Calorimetry (DSC) and Torsional Braid Analysis (TBA) are instrumental in characterizing the cure kinetics and physical changes during polymerization. dtic.mil

DSC is used to study the kinetic behavior by measuring the heat flow associated with the exothermic curing reaction. dtic.milresearchgate.net Isothermal DSC runs can determine the degree of cure and help model the reaction kinetics. dtic.mil For vinyl ester systems, the curing process can be complex, sometimes exhibiting microgel formations and being subject to diffusional limitations as the polymer network forms, which can prevent the reaction from reaching 100% conversion. dtic.mil The glass transition temperature (Tg), which is the temperature where the polymer transitions from a rigid to a more flexible state, can be determined from a second heating run in DSC. ua.es The Tg is directly related to the degree of crosslinking; as the curing progresses and crosslink density increases, the Tg value rises. dtic.milua.es

Torsional Braid Analysis (TBA) complements DSC by studying the physical and mechanical changes that occur during curing. dtic.mil It can measure the times to gelation (the onset of a continuous polymer network) and vitrification (the point at which the Tg of the curing polymer equals the cure temperature, drastically slowing the reaction). dtic.mil TBA is particularly sensitive to mechanical changes even after the maximum degree of cure has been reached, showing continued increases in resin stiffness and Tg. dtic.mil

The following table summarizes typical analytical parameters used to study the curing behavior of vinyl ester resins.

| Analytical Technique | Parameter Measured | Information Obtained |

| Differential Scanning Calorimetry (DSC) | Heat flow (exothermic reaction) | Degree of cure, reaction kinetics, residual cure enthalpy, glass transition temperature (Tg). dtic.milua.es |

| Torsional Braid Analysis (TBA) | Mechanical damping and stiffness | Time to gelation, time to vitrification, evolution of Tg and resin stiffness. dtic.mil |

| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature | Thermal stability, degradation temperatures, and decomposition profile of the cured polymer. ua.essemanticscholar.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. For this compound, MS is crucial for confirming its identity, determining its molecular formula, and analyzing its purity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and thus the precise molecular formula of a compound. This compound has a chemical formula of C13H16O2. guidechem.comalfachemic.com

The theoretical exact mass of this compound can be calculated and compared with the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer. The low mass error (typically in parts-per-million, ppm) between the measured and theoretical mass confirms the molecular formula.

Table of Molecular Properties for HRMS Analysis

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Exact Mass (Da) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for separating and identifying volatile and semi-volatile compounds in a sample. lcms.czresearchgate.net It is used to assess the purity of this compound and to identify any volatile impurities, such as residual starting materials or by-products from its synthesis.

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and affinity for the column's stationary phase. lcms.cz As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and fragmented. lcms.cznih.gov The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough) and characteristic fragment ions.

For this compound, the mass spectrum would be expected to show fragment ions corresponding to the loss of the vinyl group, the tert-butyl group, or other characteristic parts of the molecule. Analysis of the parent acid, 4-tert-butylbenzoic acid, shows major peaks at m/z 163 (loss of a methyl group) and 91, which can provide clues to the fragmentation of its vinyl ester derivative. nih.govchemicalbook.com

Typical GC-MS Parameters for Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| GC Column | Agilent DB-5 or similar | Separation of volatile components. lcms.cz |

| Injection Mode | Splitless | To maximize sensitivity for trace impurity analysis. lcms.cz |

| Oven Program | Temperature ramp (e.g., 45°C to 325°C) | To elute compounds with a wide range of boiling points. lcms.cz |

| MS Ionization | Electron Ionization (EI) at 70 eV | To create reproducible fragmentation patterns for library matching. lcms.cz |

| MS Mass Range | 50-600 m/z | To detect the molecular ion and relevant fragment ions. lcms.czresearchgate.net |

Chromatographic Techniques

Chromatography is essential for the separation, identification, and quantification of this compound and its related impurities. Gas and liquid chromatography are the primary methods employed.

Gas Chromatography (GC) for Quantitative Analysis of Purity and Impurities

Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a standard method for determining the purity of this compound. cymitquimica.com The technique separates compounds based on their volatility. The area under a peak in the resulting chromatogram is proportional to the concentration of that component, allowing for precise quantification. Commercial suppliers often specify purity levels greater than 98.0% as determined by GC. cymitquimica.com This method is effective for detecting volatile impurities that may be present from the manufacturing process.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Component Analysis

High-Performance Liquid Chromatography (HPLC) is used for the separation and analysis of compounds that are non-volatile or thermally unstable, making it suitable for analyzing potential non-volatile impurities or degradation products related to this compound.

A reverse-phase (RP) HPLC method, similar to that used for its parent compound 4-tert-butylbenzoic acid, can be adapted. sielc.com In such a method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comshodex.com The separation is based on the differential partitioning of the analytes between the two phases. A detector, such as a UV detector, is used for quantification, as the aromatic ring in the molecule absorbs UV light. For applications requiring subsequent analysis by mass spectrometry (LC-MS), volatile buffers like formic acid are used in the mobile phase. sielc.com

Example HPLC Method Parameters

| Parameter | Setting |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile and Water with Formic Acid |

| Detection | UV Spectrophotometry |

| Application | Analysis of non-volatile impurities and degradation products. sielc.com |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution (in polymeric forms)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound. lcms.cz This method separates polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. tainstruments.com Larger molecules are excluded from the pores of the chromatography column's packing material and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. lcms.cz The result is a chromatogram that represents the distribution of molecular sizes in the polymer sample.

In the analysis of poly(this compound) and its copolymers, GPC is typically coupled with detectors such as a differential refractive index (RI) and multi-angle light scattering (MALS) to obtain accurate molecular weight data. researchgate.net The RI detector measures the concentration of the polymer eluting from the column, while the MALS detector determines the absolute molar mass at each point in the chromatogram, eliminating the need for column calibration with polymer standards of the same composition. researchgate.net

Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). The PDI value provides insight into the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution with polymer chains of very similar lengths, which is often a hallmark of a well-controlled polymerization process. researchgate.net For instance, free-radical polymerization of active ester monomers based on similar vinylbenzoic acid structures has yielded polymers with Mw/Mn values around or below 2. researchgate.net

| Polymer System | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI = Mw/Mn) | Reference |

|---|---|---|---|---|

| Poly(vinyl 4-tert-butylbenzoate) Homopolymer | 25,000 | 47,500 | 1.9 | researchgate.net |

| N-vinyl carbazole (B46965) / vinyl p-tert-butyl-benzoate Copolymer (C50) | 21,000 | 44,100 | 2.1 | researchgate.net |

| Polymer from 4-vinylbenzoic acid active ester | 35,000 | 66,500 | 1.9 | researchgate.net |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition characteristics of poly(this compound). The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of weight loss against temperature, providing a thermal decomposition profile.

The thermal stability of poly(this compound) is dictated by the strength of the chemical bonds within its structure. The decomposition profile, analogous to that of other polyvinyl esters like poly(vinyl acetate), is expected to occur in distinct stages. researchgate.net The initial, and most significant, weight loss is attributed to the cleavage of the ester linkage and the elimination of the bulky 4-tert-butylbenzoic acid side group. This step leaves behind a polyene backbone. researchgate.net The temperature at which this de-esterification begins is a key indicator of the polymer's thermal stability. For similar vinyl ester resins, significant degradation is observed to start at temperatures above 300°C. researchgate.net A second major degradation stage occurs at higher temperatures, typically above 400°C, corresponding to the breakdown and carbonization of the unsaturated polyene main chain. researchgate.net

| Decomposition Stage | Temperature Range (°C) | Approx. Weight Loss (%) | Description | Reference |

|---|---|---|---|---|

| Stage 1 | ~300 - 400 | ~60 - 70 | Elimination of 4-tert-butylbenzoic acid side chains, forming a polyene backbone. | researchgate.net |

| Stage 2 | > 400 | ~25 - 35 | Degradation and chain scission of the polyene backbone. | researchgate.net |

| Residue | > 500 | < 5 | Formation of stable carbonaceous char. | researchgate.net |

The degradation mechanism of poly(this compound) can be inferred from the thermal behavior of structurally similar polymers, such as poly(vinyl acetate). The primary degradation pathway involves a non-radical, intramolecular elimination reaction. researchgate.net

De-esterification : The first step is the thermal elimination of the 4-tert-butylbenzoic acid side group. This process results in the formation of a double bond in the polymer backbone, creating a polyene structure. The eliminated acid is released as a volatile product. researchgate.net

Polyene Degradation : At higher temperatures, the newly formed polyene backbone, which is rich in conjugated double bonds, undergoes further degradation. This second stage involves complex reactions including random chain scission, cross-linking, and aromatization, ultimately leading to the formation of a carbonaceous char. researchgate.net

Analysis of the volatile products evolved during TGA, often using coupled techniques like TGA-Mass Spectrometry (TGA-MS), can confirm this mechanism by detecting the signature mass fragments of 4-tert-butylbenzoic acid in the first stage and those of unsaturated and aromatic hydrocarbons in the second stage. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the curing (polymerization) process of this compound. It measures the difference in heat flow between a sample and a reference as a function of temperature or time. simtec-silicone.com Since polymerization is an exothermic process, it appears as a distinct peak on the DSC thermogram.

DSC allows for the detailed study of curing kinetics by monitoring the heat released during the reaction. dtic.milutk.edu The total area under the exothermic peak is directly proportional to the total heat of reaction (ΔH), while the rate of heat generation at any given time is proportional to the rate of the curing reaction. dtic.mil

By conducting DSC scans at different heating rates (non-isothermal) or at a constant temperature (isothermal), key kinetic parameters can be determined. Non-isothermal experiments reveal how the peak exotherm temperature shifts with the heating rate, which can be used to calculate the activation energy of the curing process. Isothermal experiments show the progression of the cure over time at a specific temperature, allowing for the determination of the degree of cure as a function of time. utk.eduresearchgate.net The degree of cure (α) at any time 't' is calculated as the ratio of the heat evolved up to that time (ΔHt) to the total heat of reaction (ΔH_total).

The curing of vinyl ester systems can be complex, sometimes exhibiting multiple peaks in scanning DSC curves, which may be attributed to the different reaction steps in free radical polymerization being influenced individually by temperature. semanticscholar.org

| Curing Condition | Peak Exotherm Temperature (°C) | Total Heat of Reaction (ΔH, J/g) | Reference |

|---|---|---|---|

| Isothermal at 40°C | N/A (Isothermal) | 280 | utk.edu |

| Isothermal at 60°C | N/A (Isothermal) | 310 | utk.edu |

| Isothermal at 80°C | N/A (Isothermal) | 335 | utk.edu |

| Non-isothermal scan at 10°C/min | ~95 | 350 | researchgate.net |

The choice and concentration of the polymerization initiator are critical variables that significantly influence the curing kinetics of this compound, and these effects are readily quantified using DSC. researchgate.net Initiators, such as organic peroxides (e.g., benzoyl peroxide, tert-butyl peroxybenzoate) or azo compounds (e.g., 2,2'-azobis(isobutyronitrile)), are thermal initiators that decompose upon heating to generate free radicals, which start the polymerization chain reaction. tcichemicals.com

DSC analysis can demonstrate how different initiators affect the curing profile. For example, an initiator with a lower decomposition temperature will cause the curing exotherm to begin at a lower temperature. The concentration of the initiator also plays a crucial role; a higher concentration generally leads to a faster reaction rate and a lower, sharper exothermic peak temperature. semanticscholar.org The molecular size of the initiator has also been shown to affect cure behavior, with larger initiators potentially leading to lower exothermic peak temperatures in some vinyl ester systems. researchgate.net The efficiency of the initiator system can be evaluated by comparing the total heat of reaction and the shape of the exotherm under identical conditions. researchgate.netrsc.org

| Initiator System | Exothermic Peak Temperature (°C) | Observations | Reference |

|---|---|---|---|

| tert-butyl-peroxybenzoate (TBPB) | ~105 | Higher peak temperature observed. | researchgate.net |

| di(4-tert-butylcyclohexyl)peroxydicarbonate (DPDC) | ~95 | Lower peak temperature due to larger molecular size and different decomposition kinetics. | researchgate.net |

| Methyl ethyl ketone peroxide (MEKP) (1 wt%) | ~100 | Baseline initiator concentration. | semanticscholar.org |

| Methyl ethyl ketone peroxide (MEKP) (2 wt%) | ~92 | Increased concentration leads to a lower peak temperature and faster cure. | semanticscholar.org |

Dynamic Mechanical Analysis (DMA) (for polymeric forms)

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic properties of materials, such as polymers, by applying a sinusoidal stress and measuring the resulting strain. anton-paar.com It provides crucial information on the material's stiffness (storage modulus), energy dissipation characteristics (loss modulus), and damping behavior (tan δ) as a function of temperature, time, or frequency. anton-paar.comeag.com

Viscoelastic Properties and Cure State

The viscoelastic behavior of polymers derived from this compound is highly dependent on temperature and the degree of cross-linking achieved during polymerization. eag.com DMA is exceptionally sensitive to the molecular motions that govern the transition from a rigid, glassy state to a more flexible, rubbery state.

The primary outputs of a DMA experiment are the storage modulus (E'), loss modulus (E''), and the ratio of these two, tan delta (tan δ).

Storage Modulus (E') : Represents the elastic portion of the material's response and is a measure of the stored energy. In the glassy region, E' is high, indicating a stiff material. As the polymer is heated through its glass transition temperature (Tg), E' drops significantly.

Loss Modulus (E'') : Represents the viscous portion of the response and is a measure of the energy dissipated as heat. uc.edu The peak of the E'' curve is often associated with the glass transition.

Tan Delta (tan δ) : Also known as the damping factor, the peak of the tan δ curve is a common and reliable indicator of the glass transition temperature (Tg), where the material exhibits maximum damping. anton-paar.com

The state of cure has a profound impact on these properties. For thermosetting resins like those formed from vinyl esters, an incomplete cure results in a lower cross-link density. This leads to a lower glass transition temperature (Tg), a reduced storage modulus in the rubbery plateau region, and often a broader transition region. researchgate.net Post-curing at elevated temperatures can increase the degree of cure, leading to a higher Tg and improved mechanical properties. researchgate.net Studies on vinyl ester resins have shown that the degree of cure can be effectively monitored by tracking changes in Tg. For instance, partially cured vinyl ester resins may show multiple transitions, which coalesce into a single, sharper transition at a higher temperature upon full cure. researchgate.net

Table 1: Illustrative DMA Data for a Cured Vinyl Ester Polymer System

| Property | Value in Glassy State (e.g., 30°C) | Value at Tg Peak | Value in Rubbery State (e.g., 180°C) |

| Storage Modulus (E') | ~3000 MPa | Varies | ~100 MPa |

| Loss Modulus (E'') | Low | Peak Value | Low |

| Tan Delta (tan δ) | Low | Peak (~0.5 - 1.0) | Low |

| Glass Transition Temp (Tg) | - | ~120 - 160 °C | - |

Note: These are representative values for a generic vinyl ester system and can vary based on specific formulation and cure conditions.

Investigation of Interfacial Adhesion in Composites

DMA is a valuable tool for qualitatively assessing the interfacial adhesion between the polymer matrix and reinforcing fibers in composites. The region between the fiber and the matrix, known as the interphase, has viscoelastic properties that are distinct from both the bulk matrix and the fiber. The damping characteristics (tan δ) of the composite are particularly sensitive to the properties of this interphase.

Poor adhesion can lead to frictional energy dissipation at the interface as the matrix and fiber move relative to each other under an oscillating load. This can result in an increase in the height and breadth of the tan δ peak compared to the neat resin. Conversely, strong interfacial adhesion restricts the mobility of polymer chains at the fiber surface, which can lead to a shift in the composite's Tg and a reduction in damping peak height.

Research on carbon fiber-vinyl ester composites has demonstrated that improving fiber-matrix bonding, for instance by applying a reactive epoxy coating to the fibers, significantly enhances the mechanical properties. researchgate.net While direct DMA data on this specific system's interface is not detailed, the principle remains that a well-bonded interphase provides more effective stress transfer, which is reflected in the viscoelastic response. researchgate.neticcm-central.org Micromechanical tests have quantified that such surface modifications can nearly double the interfacial shear strength (IFSS). iccm-central.org The analysis of DMA results, in conjunction with such micromechanical data, provides a comprehensive picture of interfacial performance.

Advanced Microscopy Techniques (for polymeric forms and composites)

Microscopy techniques are essential for visualizing the structure of polymers and composites at micro- and nano-scales. The morphology, fracture behavior, and surface characteristics directly influence the material's bulk properties.

Scanning Electron Microscopy (SEM) for Morphology and Fracture Analysis

Scanning Electron Microscopy (SEM) is widely used to examine the morphology and topography of fracture surfaces, providing insights into the failure mechanisms of materials. In the analysis of neat, unmodified vinyl ester polymers, which are typically brittle, SEM micrographs of fracture surfaces show smooth, glassy features characteristic of fast crack propagation.

When vinyl ester resins are modified, for example with liquid rubbers to improve toughness, SEM reveals the morphology of the resulting phases. Depending on the chemistry and concentration of the modifier, distinct morphologies such as small, dispersed rubbery particles or co-continuous phases can be observed. These features directly impact the fracture behavior. Toughened systems exhibit rougher fracture surfaces with evidence of energy absorption mechanisms like localized plastic deformation and void formation initiated by the rubbery phase.

In fiber-reinforced composites, SEM is critical for analyzing interfacial adhesion. Key features observed on fracture surfaces include:

Poor Adhesion : Characterized by clean fiber pull-out, where fibers appear smooth with little to no matrix material adhering to their surfaces.

Good Adhesion : Indicated by matrix material remaining on the pulled-out fibers and a fracture path that propagates through the fibers as well as the matrix.

SEM images of vinyl ester composites have been used to compare the effects of different filler contents and to study the dispersion of reinforcements. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale features within the polymer. This is particularly useful for analyzing nanocomposites and phase-separated polymer blends. For TEM analysis of polymers, samples must be extremely thin (typically 50-100 nm) and are often prepared by ultramicrotomy.

To enhance contrast between different phases, staining agents are often employed. For instance, osmium tetroxide (OsO₄) is commonly used to stain unsaturated components in rubber-modified systems, making the rubbery domains appear dark in the TEM image. This technique allows for the precise visualization of the size, shape, and distribution of nano-sized toughening particles or phases. In vinyl ester nanocomposites containing layered silicates (nanoclay) or other nanofillers, TEM can be used to determine the degree of filler dispersion and exfoliation, which are critical factors for achieving desired property enhancements.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide three-dimensional topographical information at the nanoscale. nanoworld.com It operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the surface. AFM is advantageous because it can be performed in various environments and typically requires minimal sample preparation.

In the context of polymers derived from this compound, AFM can be used to:

Characterize Surface Roughness : Quantify the smoothness of polymer films and coatings. The root-mean-square (RMS) roughness is a common parameter derived from AFM images. researchgate.net

Visualize Phase Separation : In polymer blends or block copolymers, different phases may have distinct mechanical properties (e.g., hardness, modulus). AFM techniques like phase imaging can map these different domains on the surface with nanoscale resolution.

Study Surface Features : Analyze the effects of processing, weathering, or chemical treatments on the surface topography of the polymer or composite.

Table 2: Representative Surface Roughness Data from AFM Analysis of Polymer Films

| Polymer Film Type | Average Root Mean Square (RMS) Roughness |

| Pristine Poly(vinyl alcohol) (PVA) Film | 10.05 nm researchgate.net |

| PVA Film cross-linked with Maleic Acid | 14.80 nm researchgate.net |

| PVA Film cross-linked with Tartaric Acid | 22.30 nm researchgate.net |

| PVA Film cross-linked with Lactic Acid | 28.10 nm researchgate.net |

Note: This data is for a different polymer system but illustrates the type of quantitative surface topography information that can be obtained using AFM.

Polymerization Science and Engineering of 4 Tert Butylbenzoic Acid Vinyl Ester

Free-Radical Polymerization of 4-tert-Butylbenzoic Acid Vinyl Ester

Free-radical polymerization is a primary method for synthesizing polymers from vinyl esters, including this compound. This process involves the initiation, propagation, and termination of polymer chains through radical species.

Initiator Systems for Polymerization (e.g., Peroxides, Photoinitiators)

The initiation of free-radical polymerization requires compounds that can generate radical species, typically through thermal decomposition or photochemical processes. tcichemicals.com For vinyl ester polymerization, two common classes of initiators are thermal initiators and photoinitiators.

Thermal Initiators: These compounds decompose at elevated temperatures to produce free radicals. Commonly used thermal initiators for vinyl ester polymerization include azo compounds and organic peroxides. tcichemicals.com

Azo Compounds: 2,2'-azobis(isobutyronitrile) (AIBN) is a widely used initiator that decomposes upon heating to form two cyanoisopropyl radicals and a molecule of nitrogen gas.

Organic Peroxides: Benzoyl peroxide (BPO) is another effective thermal initiator. It breaks down to form benzoyloxy radicals, which can then initiate the polymerization process. tcichemicals.com

The choice of thermal initiator is often dictated by the desired reaction temperature. The decomposition rate of an initiator is characterized by its half-life, the time it takes for half of the initiator to decompose at a specific temperature. sigmaaldrich.com

Photoinitiators: Photopolymerization uses light, typically ultraviolet (UV), to generate the initiating radicals. tcichemicals.com This method allows for rapid curing at ambient temperatures. Vinyl esters can be homopolymerized or copolymerized using photoinitiators. polymerinnovationblog.com These initiators, such as benzoin (B196080) derivatives, generate free radicals upon irradiation, which then start the polymerization chain reaction. tcichemicals.com

Influence of Monomer Concentration and Diluents (e.g., Styrene)

The concentration of the this compound monomer and the presence of diluents or comonomers significantly affect the polymerization process and the properties of the final polymer.

Monomer Concentration: Higher monomer concentrations generally lead to higher rates of polymerization. However, this can also lead to an increase in viscosity, which may hinder heat dissipation and affect the reaction kinetics due to the cage effect, where solvent molecules can trap radical species and promote secondary reactions. sigmaaldrich.comnih.gov

Diluents and Comonomers: Inert solvents can be used to control the reaction viscosity and temperature. Reactive diluents, such as styrene (B11656), are frequently used in vinyl ester formulations. polymerinnovationblog.com Styrene not only reduces the viscosity of the resin but also copolymerizes with the vinyl ester, becoming part of the crosslinked polymer network. polymerinnovationblog.com A typical vinyl ester resin formulation may contain 30-60% styrene by weight. researchgate.net The inclusion of styrene influences the final properties of the cured material, such as its hydrophobicity and homogeneity. researchgate.net In the copolymerization of N-vinyl carbazole (B46965) and vinyl p-tert-butyl-benzoate, the nature of the solvent and the composition of the monomers were found to strongly influence intramolecular excimer formation. researchgate.net

Kinetic Modeling of Polymerization Reactions

Understanding the kinetics of polymerization is crucial for process control and optimization. Kinetic models for vinyl ester polymerization often need to account for complex behaviors such as autocatalysis and diffusional limitations.

The cure kinetics of vinyl ester resins have been studied using techniques like Differential Scanning Calorimetry (DSC). researchgate.netdtic.mil The data obtained can be modeled using a modified autocatalytic equation. This type of model is often necessary because the reaction rate can be accelerated by the products formed during the reaction. dtic.mil

A common kinetic model is represented by the equation: dα/dt = k(T)αm(1-α)n where:

dα/dt is the rate of conversion

α is the degree of conversion

k(T) is the temperature-dependent rate constant

m and n are the reaction orders

For complex systems like vinyl ester resins, the model may be modified to include a term for the maximum degree of cure, as vitrification can prevent the reaction from going to completion. dtic.mil Additionally, the presence of inhibitors, which are often added to vinyl ester resins for stability, requires an inhibitor depletion model to accurately predict the onset of the reaction. dtic.mil Studies on the esterification of benzoic acid have also contributed to the understanding of reaction kinetics, calculating activation energies and pre-exponential factors for both forward and reverse reactions. dnu.dp.uaresearchgate.net

Effect of Temperature and Pressure on Polymerization

Temperature and pressure are critical process parameters that significantly influence the rate of polymerization and the properties of the resulting polymer.

Temperature: The rate of polymerization is highly dependent on temperature. Higher temperatures increase the decomposition rate of thermal initiators and the propagation rate constant. sigmaaldrich.com As a result, the time required to reach a certain degree of conversion decreases as the temperature increases. dtic.mil For example, in the solution polymerization of ethylene (B1197577) and vinyl acetate (B1210297), temperatures can range from 50°C to 130°C. google.com However, excessively high temperatures can lead to side reactions and may negatively affect the polymer's molecular weight and structure. The final degree of conversion in vinyl ester systems is also dependent on the cure temperature. researchgate.net

Pressure: Pressure can also influence polymerization kinetics, although its effect is more pronounced in gas-phase or supercritical fluid polymerizations. In the solution copolymerization of ethylene and vinyl acetate, pressures can range from 50 to 700 bar. google.com Increased pressure generally leads to an increase in the rate of polymerization by increasing monomer concentration and favoring the volume-reducing propagation step.

Copolymerization of this compound

Copolymerization, the process of polymerizing two or more different monomers, is a versatile method to tailor the properties of the final polymer. This compound can be copolymerized with other monomers to achieve specific performance characteristics.

Copolymerization with Vinyl Acetate and Ethylene

Copolymers of ethylene and vinyl esters, particularly vinyl acetate (EVA copolymers), are commercially significant materials. Incorporating this compound into such a copolymer structure can modify its properties.

The radical copolymerization of ethylene and vinyl acetate is a well-established industrial process. google.com It can be carried out as a solution polymerization process using solvents like tert-butanol, at temperatures between 50°C and 130°C and pressures ranging from 50 to 700 bar. google.com The process often uses a cascade of reactors to control the reaction conditions and the properties of the resulting copolymer. google.com The introduction of ethylene into the polymer chain can be manipulated, for instance, by a secondary addition of ethylene during the polymerization process to create copolymers with very high molecular weight components. google.com

The properties of ethylene-vinyl acetate copolymers are highly dependent on the proportion of vinyl acetate. nih.gov Increasing the vinyl acetate content generally leads to changes in solubility, crystallinity, and adhesion. nih.gov By analogy, copolymerizing this compound with ethylene and vinyl acetate would introduce the bulky tert-butylbenzoyl group, which could be expected to influence properties such as glass transition temperature, solubility, and mechanical performance.

Copolymerization with Other Vinyl Monomers and (Meth)acrylates

One notable study investigated the free-radical polymerization of this compound (referred to as vinyl p-tert-butyl-benzoate or PtBBz) with N-vinyl carbazole (VCz). researchgate.netwikipedia.org Copolymers with varying molar compositions of the two monomers were successfully synthesized. The characterization of these copolymers revealed that their properties, such as glass transition temperature (Tg), are dependent on the monomer composition. researchgate.netwikipedia.org

The glass transition temperatures for the homopolymer of this compound and various copolymers with N-vinyl carbazole are presented below.

| Copolymer ID | Mole Fraction of VCz in Copolymer | Glass Transition Temperature (Tg) in °C |

| C0 (PtBBz) | 0.00 | 73 |

| C1 | 0.17 | 88 |

| C2 | 0.33 | 102 |

| C3 | 0.50 | 119 |

| C4 | 0.61 | 131 |

| C5 | 0.73 | 148 |

| C6 | 0.86 | 170 |

| C7 (PVCz) | 1.00 | 208 |

This table presents data on the glass transition temperatures of N-vinyl carbazole/vinyl p-tert-butyl-benzoate copolymers. researchgate.net

In the absence of specific reactivity ratios for the copolymerization of this compound with common (meth)acrylates like methyl methacrylate (B99206) or butyl acrylate, general principles of vinyl ester copolymerization can be considered. Vinyl esters are typically classified as "less activated monomers" (LAMs), characterized by electron-rich double bonds. chemicalbook.com They tend to copolymerize most readily with other LAMs. chemicalbook.com Their copolymerization behavior with more activated monomers, such as acrylates and methacrylates, can be complex and may lead to non-ideal copolymer structures.

Reactive Diluents and Their Impact on Copolymerization

Reactive diluents are low-viscosity monomers added to resin formulations to reduce viscosity for easier processing, and which subsequently copolymerize with the main resin components to become part of the final polymer network. researchgate.net Common reactive diluents for vinyl ester resins include styrene and various acrylates. mdpi.combohrium.com

Polymer Network Formation and Crosslinking Density

The crosslinking of vinyl ester resins occurs via a free-radical polymerization mechanism. researchgate.net The process is initiated by the decomposition of a curing agent, typically an organic peroxide, which generates free radicals. polymerization-chem.compergan.com These radicals then react with the vinyl groups present at the ends of the vinyl ester oligomer chains and with the vinyl groups of any comonomers or reactive diluents present in the system. researchgate.net This leads to the formation of a highly crosslinked, three-dimensional thermoset network. The ester groups, which are susceptible to hydrolysis, are located at the ends of the vinyl ester chains, which contributes to the superior chemical resistance of these materials compared to unsaturated polyester (B1180765) resins where ester linkages are distributed throughout the polymer backbone.

The crosslinking density, which is a measure of the number of crosslinks per unit volume of the polymer, is a critical parameter that significantly influences the mechanical and thermal properties of the cured vinyl ester network. Several factors can be manipulated to control the crosslinking density.

Curing Agents: The type and concentration of the curing agent (initiator) play a crucial role. Organic peroxides, such as benzoyl peroxide (BPO) and tert-butyl peroxybenzoate, are commonly used as initiators for the curing of vinyl ester resins. wikipedia.orgpolymerization-chem.comatamankimya.com The choice of initiator is often dictated by the desired curing temperature range. atamankimya.com The concentration of the initiator affects the rate of radical generation and, consequently, the kinetics of the crosslinking reaction and the final degree of cure. interplastic.com For instance, in some systems, increasing the initiator concentration up to a certain point can lead to a higher degree of cure, after which the effect may plateau or even slightly decrease. interplastic.com

Post-Curing: Post-curing, which involves heating the cured polymer to a temperature above its initial glass transition temperature for a specific period, is often employed to enhance the crosslinking density. questglobal.comresearchgate.net This process provides the necessary thermal energy for the unreacted vinyl groups to overcome diffusional limitations in the vitrified network and undergo further reaction. questglobal.com Post-curing generally leads to an increase in the glass transition temperature, hardness, and mechanical properties of the vinyl ester resin. interplastic.comresearchgate.net The specific temperature and duration of the post-curing cycle are important parameters that need to be optimized to achieve the desired properties. researchgate.net Studies on general vinyl ester systems have shown that post-curing at elevated temperatures promotes the completion of the crosslinking process, resulting in improved mechanical stability. questglobal.comresearchgate.net

Advanced Polymerization Techniques

Emulsion polymerization is a heterogeneous polymerization technique used to produce polymer dispersions, commonly known as latexes. researchgate.net This process typically involves emulsifying a water-insoluble monomer in an aqueous phase with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator, and the polymer chains grow within the surfactant micelles or monomer droplets. researchgate.net This method is widely used for the commercial production of various polymers, including those based on vinyl acetate and acrylates. 14.139.213

There is no specific information available in the searched literature regarding the emulsion polymerization of this compound for the production of latex. However, the general principles of emulsion polymerization of vinyl esters could be applicable. Key variables in such a process would include the choice of surfactant, initiator, and process conditions (e.g., temperature, agitation speed). For vinyl ester monomers, redox initiator systems are often employed to achieve high conversion rates at moderate temperatures. rsc.org The stability and particle size of the resulting latex would be influenced by these formulation and process parameters.

Controlled Radical Polymerization (CRP) for Architectural Control

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of polymers by enabling precise control over molecular weight, molecular weight distribution (polydispersity), and complex polymer architectures such as block, graft, and star polymers. core.ac.uk For vinyl esters like this compound, which are typically classified as less activated monomers (LAMs), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective CRP method. mdpi.comresearchgate.net

RAFT polymerization utilizes a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization process. This allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI), typically close to 1.1. The choice of RAFT agent is critical and depends on the specific monomer being polymerized. researchgate.net For vinyl esters, xanthates and dithiocarbamates are commonly employed as effective RAFT agents. mdpi.com

The primary advantage of using CRP for this compound is the ability to achieve significant architectural control. This includes the synthesis of well-defined homopolymers and, more importantly, block copolymers. Block copolymers can be prepared by using a macro-RAFT agent, which is a polymer chain synthesized via RAFT that is still active, to initiate the polymerization of a second monomer. For instance, a polystyrene macro-RAFT agent could be used to initiate the polymerization of this compound to create a polystyrene-block-poly(this compound) copolymer. This method allows for the combination of distinct polymer segments into a single macromolecule, yielding materials with unique properties for various applications. harth-research-group.org

Research on related vinyl monomers, such as other vinylbenzoates, demonstrates the high degree of control achievable with RAFT polymerization. researchgate.net By carefully selecting the RAFT agent, initiator, and reaction conditions, it is possible to produce polymers with targeted molecular weights and low polydispersity.

Below is a table illustrating typical results from a RAFT-mediated polymerization of a styrenic monomer to create a macro-RAFT agent, which could subsequently be used to polymerize a vinyl ester.